![molecular formula C8H7ClO3 B3300323 3-Chloro-2-hydroxy-5-methoxybenzaldehyde CAS No. 90110-33-1](/img/structure/B3300323.png)
3-Chloro-2-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Chloro-2-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of benzaldehyde, which has been substituted with a chlorine atom, a hydroxyl group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The InChI code for this compound is 1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 186.59 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Mechanism of Action
Mode of Action
Based on its structural similarity to other benzaldehyde derivatives, it may interact with biological targets through nucleophilic addition reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. More research is needed to elucidate these details .
Pharmacokinetics
Based on its structural characteristics, it may be metabolized via oxidation at the benzylic position .
Result of Action
The molecular and cellular effects of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde’s action are currently unknown due to the lack of research .
Advantages and Limitations for Lab Experiments
Vanillin chloride has several advantages for lab experiments. It is readily available, easy to handle, and has a low toxicity profile. Moreover, it is relatively stable under normal laboratory conditions. However, 3-Chloro-2-hydroxy-5-methoxybenzaldehyde chloride has some limitations, including its low solubility in water and its sensitivity to light and air.
Future Directions
There are several future directions for the study of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde chloride. One potential area of research is the development of novel synthetic methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound chloride and its potential therapeutic applications. Furthermore, the use of this compound chloride as a flavoring agent in the food industry could be further explored.
Scientific Research Applications
Vanillin chloride has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis and as a flavoring agent in the food industry. Moreover, 3-Chloro-2-hydroxy-5-methoxybenzaldehyde chloride has shown promising results in the field of medicinal chemistry. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing off immediately with soap and plenty of water if skin contact occurs, removing to fresh air if inhaled, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-chloro-2-hydroxy-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMCHZROYVXWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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